Cas no 100957-85-5 (SORT-PGRN interaction inhibitor 1)

SORT-PGRN interaction inhibitor 1 structure
100957-85-5 structure
Product Name:SORT-PGRN interaction inhibitor 1
CAS No:100957-85-5
MF:C15H18N2O2
MW:258.315623760223
MDL:MFCD02090479
CID:133853
PubChem ID:2744515
Update Time:2024-11-04

SORT-PGRN interaction inhibitor 1 Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
    • 1-BENZYL-3-TERT-BUTYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 1H-Pyrazole-5-carboxylicacid, 3-(1,1-dimethylethyl)-1-(phenylmethyl)-
    • 2-benzyl-5-tert-butylpyrazole-3-carboxylic acid
    • 2-benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid
    • BUTTPARK 153\57-04
    • SORT-PGRN interaction inhibitor 1
    • HY-115213
    • HMS566M01
    • UMJ
    • CHEMBL4748685
    • S11206
    • CS-0034752
    • FT-0607393
    • Maybridge1_008889
    • 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid, AldrichCPR
    • 1H-Pyrazole-5-carboxylic acid, 3-(1,1-dimethylethyl)-1-(phenylmethyl)-
    • SCHEMBL3069753
    • CCG-54912
    • A856357
    • Oprea1_179229
    • 100957-85-5
    • SR-01000643973-1
    • MFCD02090479
    • AS-5155
    • AKOS015908813
    • 1-BENZYL-3-(TERT-BUTYL)-1H-PYRAZOLE-5-CARBOXYLICACID
    • DTXSID20372534
    • 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid, 95+%
    • MDL: MFCD02090479
    • Inchi: 1S/C15H18N2O2/c1-15(2,3)13-9-12(14(18)19)17(16-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,18,19)
    • InChI Key: IJXYLILRNVOJNF-UHFFFAOYSA-N
    • SMILES: OC(C1=CC(C(C)(C)C)=NN1CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 258.13700
  • Monoisotopic Mass: 258.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 126 °C
  • Boiling Point: 438.4±40.0 °C at 760 mmHg
  • Flash Point: 218.9±27.3 °C
  • Refractive Index: 1.568
  • PSA: 55.12000
  • LogP: 2.92710
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

SORT-PGRN interaction inhibitor 1 Security Information

  • Signal Word:warning
  • Hazard Statement: Irritant
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazard Category Code: 36/37/38-36
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36/37/39
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

SORT-PGRN interaction inhibitor 1 Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

SORT-PGRN interaction inhibitor 1 Pricemore >>

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SORT-PGRN interaction inhibitor 1 Suppliers

Amadis Chemical Company Limited
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(CAS:100957-85-5)SORT-PGRN interaction inhibitor 1
Order Number:A856357
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:00
Price ($):248.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:100957-85-5)SORT-PGRN interaction inhibitor 1
A856357
Purity:99%
Quantity:1g
Price ($):248.0
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